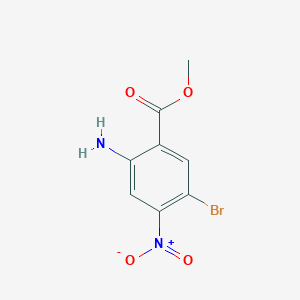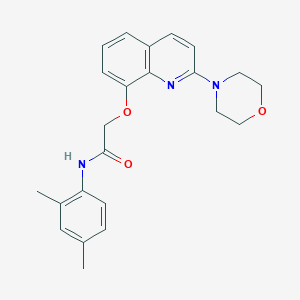![molecular formula C13H10ClNO4S B2695602 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid CAS No. 380431-08-3](/img/structure/B2695602.png)
4-[(2-chlorophenyl)sulfamoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-chlorophenyl)sulfamoyl]benzoic Acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It has a molecular formula of C13H10ClNO4S .
Synthesis Analysis
This compound is used as a crosslinking reagent in organic synthesis . It is used to synthesize 4-sulfamoylbenzoyl chloride and isocyanate derivatives .Molecular Structure Analysis
The molecular weight of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid is 311.741 Da . The structure includes a benzoic acid moiety and a sulfamoyl group attached to a chlorophenyl group .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid, focusing on six unique applications:
Antimicrobial Activity
4-[(2-chlorophenyl)sulfamoyl]benzoic Acid has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against Gram-positive bacterial strains and certain fungal strains like Candida albicans . These findings suggest its potential use in developing new antimicrobial agents to combat resistant bacterial and fungal infections.
Enzyme Inhibition
This compound has shown promise as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory response . By inhibiting cPLA2α, 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid could potentially be used to develop new anti-inflammatory drugs, offering a novel approach to treating conditions like arthritis and other inflammatory diseases.
Organic Synthesis
In organic chemistry, 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid is used as a crosslinking reagent . It is instrumental in synthesizing various derivatives, including 4-sulfamoylbenzoyl chloride and isocyanate derivatives. These derivatives are crucial intermediates in the synthesis of more complex organic molecules, highlighting the compound’s versatility in chemical research and industrial applications.
Drug Development
The structural properties of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid make it a valuable scaffold in medicinal chemistry. Researchers have explored its derivatives for potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects . Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.
Toxicity Studies
Studies have also focused on the toxicity profile of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid and its derivatives . Understanding its toxicity is crucial for assessing its safety in pharmaceutical applications. These studies help in determining the safe dosage levels and potential side effects, ensuring that any new drugs developed from this compound are both effective and safe for human use.
Biochemical Pathway Analysis
The compound has been used in biochemical studies to analyze and understand various metabolic pathways . By inhibiting specific enzymes or interacting with particular proteins, 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid helps researchers elucidate the roles of these biomolecules in health and disease. This knowledge is essential for developing targeted therapies and improving our understanding of complex biological systems.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-11-3-1-2-4-12(11)15-20(18,19)10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRDDGKFEQMAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorophenyl)sulfamoyl]benzoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)

![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)
![S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate](/img/structure/B2695525.png)
![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2695529.png)

![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2695535.png)



